4-Fluorophenylacetic acid

概述

描述

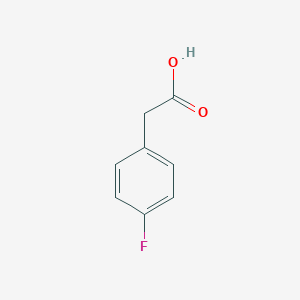

4-Fluorophenylacetic acid (4-FPAA, C₈H₇FO₂) is a fluorinated aromatic carboxylic acid with a molecular weight of 154.14 g/mol. It is a white crystalline solid with a melting point of 82–86°C and a boiling point of 164°C at 2.25 mmHg . The fluorine atom at the para position confers unique electronic and steric properties, making 4-FPAA a versatile intermediate in pharmaceutical synthesis, particularly for fluorinated anesthetics and cytotoxic platinum(IV) complexes . Its low water solubility and stability under various reaction conditions further enhance its utility in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions: 4-Fluorophenylacetic acid can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzyl chloride with sodium cyanide to form 4-fluorophenylacetonitrile, which is then hydrolyzed to yield this compound . Another method involves the use of 4-fluorophenylacetylene, which undergoes a series of reactions including lithiation, boronation, and oxidation to produce the desired acid .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-fluorocinnamic acid. This method is preferred due to its efficiency and scalability .

化学反应分析

Types of Reactions: 4-Fluorophenylacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-fluorobenzaldehyde or 4-fluorobenzoic acid.

Reduction: The carboxylic acid group can be reduced to form 4-fluorophenylethanol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide.

Major Products:

Oxidation: 4-Fluorobenzaldehyde, 4-Fluorobenzoic acid.

Reduction: 4-Fluorophenylethanol.

Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

1.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

4-FPAA serves as a crucial building block in the synthesis of several active pharmaceutical ingredients, particularly non-steroidal anti-inflammatory drugs (NSAIDs). The compound's ability to influence biological activity through structural modifications makes it valuable in drug design. For instance, studies have shown that 4-FPAA can be utilized to synthesize compounds with enhanced anti-inflammatory properties by modifying existing NSAIDs to improve efficacy and reduce side effects .

1.2 Quality Control in Drug Production

A noteworthy application of 4-FPAA is its role in quality control during pharmaceutical manufacturing. Research has demonstrated chromatographic methods for analyzing positional isomer impurities in 4-FPAA, ensuring the purity of starting materials used in drug synthesis. This method is essential for eliminating undesirable isomers that could affect the safety and efficacy of the final pharmaceutical product .

Agrochemical Applications

2.1 Development of Herbicides and Pesticides

The unique fluorinated structure of 4-FPAA contributes to its use in developing agrochemicals, particularly herbicides and pesticides. Fluorinated compounds often exhibit increased biological activity and stability compared to their non-fluorinated counterparts. Research indicates that 4-FPAA derivatives can enhance the effectiveness of herbicides by improving their binding affinity to target enzymes in plants, thus increasing crop yield and pest resistance .

Analytical Chemistry

3.1 Chromatographic Techniques

4-FPAA has been extensively studied for its chromatographic behavior, which is critical for separating positional isomers during chemical analysis. The choice of organic modifiers and temperature during chromatographic processes significantly impacts the separation efficiency of 4-FPAA isomers. This research provides insights into optimizing analytical methods for better resolution and selectivity in various chemical analyses .

Case Studies

作用机制

The mechanism of action of 4-fluorophenylacetic acid depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The fluorine atom enhances the compound’s metabolic stability and binding affinity to biological targets, thereby improving the efficacy of the resulting drugs .

相似化合物的比较

Comparison with Structurally Similar Compounds

Halogenated Phenylacetic Acids

Key Compounds : 4-Chlorophenylacetic acid (4-ClPAA), 4-Bromophenylacetic acid (4-BrPAA), 4-Iodophenylacetic acid (4-IPAA).

| Property | 4-FPAA | 4-ClPAA | 4-BrPAA | 4-IPAA |

|---|---|---|---|---|

| Molecular Weight | 154.14 g/mol | 170.59 g/mol | 215.04 g/mol | 262.05 g/mol |

| Halogen Size | Small (F) | Medium (Cl) | Large (Br) | Very Large (I) |

| Cytotoxicity (GI₅₀) | 0.7 nM (Du145 cells) | 20 nM (average) | 20 nM (average) | Not reported |

| Biological Potency | 1700× cisplatin | Lower than 4-FPAA | Comparable to 4-FPAA | Not reported |

Key Findings :

- In platinum(IV) complexes, 4-FPAA and 4-BrPAA ligands exhibited superior cytotoxicity (average GI₅₀ = 20 nM) compared to 4-ClPAA and 4-IPAA. Notably, 4-FPAA achieved a GI₅₀ of 0.7 nM in Du145 prostate cancer cells, surpassing cisplatin by 1700-fold .

- The smaller size and higher electronegativity of fluorine enhance binding affinity to biological targets, while bulkier halogens like bromine improve lipophilicity and membrane permeability .

Positional Isomers: 2- and 3-Fluorophenylacetic Acids

Separation Challenges :

- 2-Fluorophenylacetic acid (2-FPAA) and 3-FPAA are challenging to separate from 4-FPAA due to similar physical properties. Chromatographic methods using organic modifiers (e.g., acetonitrile) achieve selectivity via enthalpy-driven (2-FPAA vs. 4-FPAA) or entropy-driven (3-FPAA vs. 4-FPAA) mechanisms .

- Solid-state NMR studies reveal that solvent interactions with the stationary phase critically influence isomer separation .

Functional Group Variants: 4-Hydroxyphenylacetic Acid and 4-Methoxyphenylacetic Acid

4-Hydroxyphenylacetic Acid :

- Water-soluble due to the hydroxyl group, contrasting with 4-FPAA’s hydrophobicity. Demonstrates antimicrobial synergy with colistin against A. baumannii but lacks the cytotoxicity profile of 4-FPAA .

4-Methoxyphenylacetic Acid :

- The methoxy group enhances steric hindrance, enabling selective mono-arylation in Pd-catalyzed reactions (60% yield), whereas 4-FPAA produces a mix of mono- and di-arylated products (49% vs. 35%) .

Reaction Behavior

- Decarboxylative Fluorination : 4-FPAA undergoes solvent-dependent reactions with Selectfluor®. In MeCN:H₂O, it forms charge-transfer complexes, enabling selective fluorination at the benzylic position .

- Meta-C–H Arylation: 4-FPAA’s para-fluorine allows moderate mono-arylation (49% yield), while electron-donating groups (e.g., methoxy) improve selectivity .

生物活性

4-Fluorophenylacetic acid (4-FPAA) is an organofluorine compound that has garnered attention due to its diverse biological activities and applications in pharmaceuticals and agrochemicals. Its unique properties, primarily attributed to the presence of fluorine, influence its reactivity, biological activity, and toxicity. This article delves into the biological activity of 4-FPAA, supported by research findings, case studies, and data tables.

- Chemical Formula : CHFO

- Molecular Weight : 154.14 g/mol

- CAS Number : 371-99-1

- Structure : The compound features a phenyl ring with a fluorine atom and an acetic acid group, which contributes to its biological activity.

4-FPAA exhibits various biological activities through different mechanisms:

- Antimicrobial Activity :

- Cytotoxic Effects :

- Enzyme Inhibition :

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 4-FPAA against various pathogens. The results indicated that 4-FPAA exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies on human cancer cell lines revealed that 4-FPAA induced apoptosis in a dose-dependent manner. The IC value was determined to be approximately 30 µM for certain cancer cell lines, indicating its potential as a chemotherapeutic agent.

Table 1: Biological Activities of this compound

Table 2: MIC Values of this compound Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Pharmacokinetics

The pharmacokinetic profile of 4-FPAA has been assessed in various studies:

- Absorption : Moderate absorption with a probability score of approximately 0.55 for human intestinal absorption.

- Distribution : Predicted to cross the blood-brain barrier with a score of about 0.76.

- Metabolism : Subjected to metabolism by cytochrome P450 enzymes; however, it is not a substrate for CYP450 isoforms like CYP2D6 and CYP3A4 .

常见问题

Q. Basic: What are the established synthetic methodologies for 4-Fluorophenylacetic acid, and how can reaction conditions be optimized for higher yields?

This compound is typically synthesized via Friedel-Crafts alkylation of fluorobenzene with chloroacetic acid derivatives, followed by hydrolysis. Reaction parameters such as catalyst choice (e.g., AlCl₃), temperature (80–100°C), and stoichiometric ratios significantly influence yield. Optimization studies suggest that controlled addition of chloracetyl chloride to fluorobenzene under inert atmospheres minimizes side reactions, achieving yields up to 75% . Alternative routes include Grignard reactions using 4-fluorophenylmagnesium bromide and CO₂, though this method requires stringent anhydrous conditions .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Key techniques include:

- ¹H/¹³C NMR : Aromatic protons appear as a doublet (δ 7.2–7.4 ppm, J = 8.5 Hz) due to fluorine coupling; the methylene group (CH₂COOH) resonates at δ 3.6–3.8 ppm .

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1200–1250 cm⁻¹ (C-F stretch) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) is used for purity analysis, with retention times varying based on derivatization .

Q. Basic: How should researchers handle and store this compound to maintain its stability during experimental workflows?

The compound is stable at room temperature but should be stored in airtight containers under desiccation to prevent moisture absorption. Prolonged exposure to light or temperatures >40°C may induce decomposition. Safety protocols (e.g., gloves, goggles) are critical due to its irritant properties .

Q. Advanced: What mechanisms underlie the enhanced cytotoxicity of platinum(IV) complexes incorporating this compound compared to other halogenated analogs?

Platinum(IV) complexes with this compound ligands exhibit superior cytotoxicity due to increased lipophilicity and ROS generation. For example, complex 4 (with this compound) showed GI₅₀ values of 0.7 nM in Du145 prostate cells, outperforming cisplatin by 1700-fold. Fluorine’s electron-withdrawing effect enhances cellular uptake and DNA adduct formation, while reducing systemic toxicity .

| Compound | Cell Line (Du145) | GI₅₀ (nM) | Fold Potency vs. Cisplatin |

|---|---|---|---|

| Cisplatin | Prostate | 1200 | 1 |

| Complex 4 | Prostate | 0.7 | 1700 |

| 4-Bromo Analog | Prostate | 4.6 | 260 |

Q. Advanced: How do structural modifications at the fluorine position in phenylacetic acid derivatives influence their pharmacokinetic properties in drug development?

Fluorination at the para position improves metabolic stability by resisting cytochrome P450 oxidation. Comparative studies show this compound derivatives exhibit longer plasma half-lives (t₁/₂ = 6.2 h) than non-fluorinated analogs (t₁/₂ = 2.1 h). However, ortho-fluorination reduces bioavailability due to steric hindrance .

Q. Advanced: What strategies are recommended for resolving contradictory data regarding the biological activity of this compound across different cell lines?

Discrepancies in cytotoxicity data (e.g., GI₅₀ ranging from 0.7 nM to 20 nM) often stem from cell line-specific expression of drug transporters (e.g., OCT2) or redox homeostasis variations. Researchers should:

Validate assays using isogenic cell lines.

Measure intracellular platinum accumulation via ICP-MS.

Control for ROS scavengers (e.g., NAC) to isolate mechanistic contributions .

Q. Advanced: In comparative studies, how does the enzyme inhibitory activity of this compound compare to other fluorinated aromatic acids?

This compound shows moderate inhibition of kynurenine 3-hydroxylase (IC₅₀ = 15.0 µM), while 4-(2-Fluorophenyl)-4-oxobutanoic acid exhibits stronger neuroprotective effects (IC₅₀ = 12.5 µM). The carboxylic acid group’s positioning relative to fluorine critically impacts target binding .

Q. Basic: What are the best practices for ensuring reproducibility in the synthesis and characterization of this compound in academic research?

- Document reaction parameters (catalyst loading, solvent purity, temperature gradients).

- Provide full NMR assignments and HRMS data for novel intermediates.

- Include melting point ranges (82–86°C) and chromatographic purity (>95%) in reports .

Q. Advanced: What role does this compound play in the development of fluorinated building blocks for medicinal chemistry applications?

It serves as a precursor for:

- Fluorinated linkers : Used in PROTACs to enhance target degradation.

- Bioisosteres : Replaces carboxylic acids in kinase inhibitors to improve solubility.

- Radiotracers : ¹⁸F-labeled derivatives enable PET imaging of tumor metabolism .

Q. Advanced: How can researchers design experiments to evaluate the reactive oxygen species (ROS) production induced by this compound-containing complexes?

属性

IUPAC Name |

2-(4-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKPFALCNDRSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059956 | |

| Record name | Benzeneacetic acid, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-50-5 | |

| Record name | (4-Fluorophenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Fluorophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 405-50-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-FLUOROPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5YJV7CAZ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。